
4-(2-Methoxy-benzyloxy)-phenylamine
Overview
Description
4-(2-Methoxy-benzyloxy)-phenylamine is an organic compound that features a phenylamine core substituted with a 2-methoxy-benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-aminophenol.
Protection of Amino Group: The amino group is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Etherification: The protected 4-aminophenol is then subjected to etherification with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-benzyloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(2-Methoxy-benzyloxy)-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals.
Materials Science: The compound is utilized in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-benzyloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-benzyloxy)-phenylamine
- 4-(2-Methyl-benzyloxy)-phenylamine
- 4-(2-Ethoxy-benzyloxy)-phenylamine
Uniqueness
4-(2-Methoxy-benzyloxy)-phenylamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs, which may have different substituents such as hydroxy, methyl, or ethoxy groups.
Biological Activity
4-(2-Methoxy-benzyloxy)-phenylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of cancer research and enzyme inhibition. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H17NO3
- Molecular Weight : 273.30 g/mol
- Structure : The compound features a phenylamine backbone with a methoxy and benzyloxy substituent, which may influence its biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating mitochondrial pathways. Its structural features may enhance its ability to interact with cellular targets involved in cancer progression .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Monoamine Oxidase Inhibition :
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Anticancer Studies :
- In vitro studies on human non-small cell lung cancer (A549) cells showed that this compound could induce apoptosis through caspase-dependent pathways, with IC50 values indicating higher potency than established chemotherapeutics like 5-fluorouracil . These findings position it as a candidate for further development in cancer therapeutics.
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Antimicrobial Activity :
- Research into the antimicrobial properties of this compound revealed effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFRFWWZQQLTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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